1-Bromo-3-chloro-2-iodo-5-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTHBEPACRMDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 3 Chloro 2 Iodo 5 Methylbenzene
Regioselective Halogenation Approaches
The controlled, stepwise introduction of bromine, chlorine, and iodine onto a methylbenzene (toluene) ring is paramount for the successful synthesis of the target molecule. The primary strategies employed involve leveraging the directing effects of existing substituents in electrophilic aromatic substitution (EAS) reactions and utilizing halogen-metal exchange for regiochemically defined functionalization.
Electrophilic Aromatic Substitution (EAS) Strategies for Sequential Halogenation
Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing 1-bromo-3-chloro-2-iodo-5-methylbenzene, a plausible synthetic route involves the sequential halogenation of a toluene (B28343) derivative. A logical precursor for the final iodination step is 3-bromo-5-chlorotoluene. The introduction of the iodine atom at the C-2 position is governed by the cumulative directing effects of the substituents already present on the aromatic ring.
The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents. These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors.
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a classic example of an activating, ortho-, para-directing group.
Deactivating Groups: These groups withdraw electron density from the aromatic ring, reducing its nucleophilicity and reactivity compared to benzene. Most deactivating groups are meta-directors. However, halogens (F, Cl, Br, I) are a notable exception; they are deactivating due to their inductive electron withdrawal (-I effect) but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).
In the case of the precursor 3-bromo-5-chlorotoluene, the directing effects of the three substituents must be considered collectively to predict the site of iodination.
The methyl group at C-1 directs incoming electrophiles to positions C-2, C-4, and C-6.
The bromo group at C-3 directs to positions C-2, C-4, and C-6.
The chloro group at C-5 directs to positions C-2, C-4, and C-6.
All three substituents direct the incoming electrophile to the same three available positions on the ring: C-2, C-4, and C-6. The methyl group is the strongest activating group among the three, and its influence is significant in determining the final product distribution. The substitution at the C-2 position is sterically hindered by the adjacent methyl group at C-1 and the bromo group at C-3. However, the C-2 and C-6 positions are electronically activated by all three substituents. The C-4 position is also activated. Therefore, a mixture of isomers could be expected, and achieving high regioselectivity for the desired 2-iodo product via EAS can be challenging without careful control of reaction conditions and catalytic systems.
| Substituent on Toluene Ring | Position | Electronic Effect | Directing Effect | Activated Positions for EAS |
|---|---|---|---|---|
| -CH₃ | C1 | Activating (+I, Hyperconjugation) | Ortho, Para | 2, 4, 6 |
| -Br | C3 | Deactivating (-I > +M) | Ortho, Para | 2, 4, 6 |
| -Cl | C5 | Deactivating (-I > +M) | Ortho, Para | 2, 4, 6 |
To overcome the challenges of regioselectivity in the halogenation of polysubstituted benzenes, various catalytic systems have been developed. For the final iodination step, which is generally an endothermic and reversible process, an oxidizing agent is often required to convert molecular iodine (I₂) into a more potent electrophilic species and to oxidize the hydrogen iodide (HI) byproduct.
Lewis Acid Catalysts: Traditional Lewis acids like iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃) are commonly used to polarize the halogen-halogen bond, thereby increasing the electrophilicity of the halogen. For iodination, iodine monochloride (ICl) is a frequently used reagent as it is more polarized than I₂ and provides a source of electrophilic iodine. The reaction of 4-bromo-2-chloroaniline (B1269894) with ICl in glacial acetic acid is a known method to introduce an iodine atom ortho to the amino group, a step in a multi-stage synthesis of 1-bromo-3-chloro-5-iodobenzene.
Oxidizing Agents for Iodination: The direct iodination with I₂ requires an oxidizing agent to generate the electrophilic iodine species (I⁺). Common oxidizing agents include nitric acid, iodic acid (HIO₃), or hydrogen peroxide in the presence of sulfuric acid. These conditions can be harsh and may not be suitable for substrates with sensitive functional groups.
Advanced Catalytic Systems: Modern research focuses on developing milder and more selective catalytic systems. Zeolites, for instance, can provide shape-selectivity in halogenation reactions, favoring the formation of specific isomers due to steric constraints imposed by their porous structure. Other systems employ metal catalysts that can operate under milder conditions and offer high regioselectivity. For electrophilic iodination, systems using N-iodosuccinimide (NIS) in conjunction with an acid catalyst are also effective, particularly for deactivated aromatic rings.
| Catalyst/Reagent System | Halogenating Agent | Typical Application | Key Features |
|---|---|---|---|
| FeCl₃ / AlCl₃ | Cl₂, Br₂ | Chlorination and Bromination | Classic, effective Lewis acids for activating halogens. |
| Iodine Monochloride (ICl) | ICl | Iodination | Polarized reagent, more reactive than I₂. |
| I₂ / HNO₃ | I₂ | Iodination | Oxidizing agent generates electrophilic iodine. |
| N-Iodosuccinimide (NIS) / Acid | NIS | Iodination | Effective for a range of aromatic substrates, including deactivated ones. |
| Zeolites | Various | Shape-selective Halogenation | Provides regioselectivity based on steric factors. |
Halogen-Metal Exchange Reactions
An alternative and powerful strategy for the regioselective synthesis of polyhalogenated aromatic compounds is the halogen-metal exchange reaction. This method allows for the formation of an organometallic reagent at a specific position, which can then be quenched with an electrophile, such as iodine. The selectivity of the exchange is typically dependent on the halogen, with the ease of exchange following the order I > Br > Cl.
The iodine-magnesium exchange is a highly effective method for preparing aryl Grignard reagents from aryl iodides that may contain other functional groups or less reactive halogens. This reaction is typically carried out at low temperatures using alkylmagnesium halides, such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent.
For a hypothetical precursor like 1-bromo-3-chloro-5-iodotoluene, treatment with i-PrMgCl would selectively induce an iodine-magnesium exchange at the C-5 position, leaving the bromo and chloro substituents intact. The resulting Grignard reagent, 3-bromo-5-chloro-1-methylphenylmagnesium chloride, could then be reacted with an electrophile. However, to synthesize the target molecule, one would need to start with a precursor where the iodine can be exchanged to introduce another group, or more strategically, perform a bromine- or iodine-magnesium exchange on a dihalo-iodotoluene precursor to introduce the final halogen. For instance, starting with 1,3-dibromo-5-chlorobenzene, a selective bromine-magnesium exchange can be performed, followed by quenching with iodine to yield 1-bromo-3-chloro-5-iodobenzene.
The high chemoselectivity of the iodine-magnesium exchange makes it a valuable tool for the synthesis of complex polyhalogenated molecules where direct electrophilic substitution might lead to mixtures of isomers.
Similar to the iodine-magnesium exchange, the iodine-copper exchange offers a route to regiochemically defined aryl organocopper reagents. This can be achieved by treating an aryl iodide with an organocuprate, such as lithium bis(neopentyl)cuprate (Np₂CuLi), or through copper-catalyzed processes.
The iodine-copper exchange has been shown to be highly regioselective in polyhalogenated aromatics, often influenced by the presence of directing groups within the molecule. For example, in substrates containing an ester group, the exchange can be directed to the ortho position due to chelation effects. The resulting organocopper species are generally less reactive than their Grignard counterparts but show excellent functional group tolerance and are useful in a variety of coupling reactions.
A copper-catalyzed halogen exchange, sometimes referred to as an "aromatic Finkelstein reaction," can also be used to convert aryl bromides into aryl iodides using a copper(I) iodide catalyst and sodium iodide. This provides another strategic avenue for manipulating the halogen substitution pattern on the aromatic ring during a multi-step synthesis.
Chemoselectivity in Halogen-Metal Exchange for Polyhalogenated Arenes
Halogen-metal exchange is a powerful organometallic reaction for converting an organic halide into an organometallic reagent, which can then react with various electrophiles. wikipedia.org In polyhalogenated arenes, where multiple halogen atoms are present, achieving chemoselectivity—selectively reacting at one halogen site while leaving others untouched—is paramount. This selectivity is governed by the reactivity of the carbon-halogen (C-X) bond and the specific organometallic reagent used.
The rate of halogen-metal exchange typically follows the trend I > Br > Cl. wikipedia.org This hierarchy is based on the C-X bond strength, which decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is the most labile and will preferentially undergo exchange under mild conditions. For a substrate like this compound, treatment with common organolithium reagents (e.g., n-butyllithium or tert-butyllithium) at low temperatures would selectively replace the iodine atom with lithium, leaving the bromo and chloro groups intact.
The choice of reagent and reaction conditions can further refine this selectivity. For instance, "turbo-Grignard" reagents like iPrMgCl·LiCl are known to enhance the rate of Br- and I-Mg exchange reactions. researchgate.netresearchgate.net Bimetallic combinations such as sBu2Mg·2LiOR have also been developed to enable efficient and regioselective Br/Mg exchanges in non-polar solvents like toluene. researchgate.netuni-muenchen.de The presence of Lewis donor additives, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can also be used to fine-tune the regioselectivity of the exchange process. researchgate.netuni-muenchen.de This controlled exchange allows for the stepwise functionalization of polyhalogenated arenes, beginning with the most reactive halogen.
Table 1: Reactivity of Carbon-Halogen Bonds in Halogen-Metal Exchange
| Carbon-Halogen Bond | Relative Bond Strength | General Reactivity Trend | Typical Reagents for Selective Exchange |
|---|---|---|---|
| C-I | Weakest | Highest | n-BuLi, t-BuLi, iPrMgCl·LiCl |
| C-Br | Intermediate | Intermediate | n-BuLi, iPrMgCl·LiCl, sBu2Mg·2LiOR |
Stepwise Halogenation and Halogen Exchange Methods
A common and logical route to synthesizing this compound involves the stepwise introduction of each halogen onto a suitable precursor, often starting from a substituted aniline (B41778) or toluene. medium.comchemicalbook.com This strategy relies on the principles of electrophilic aromatic substitution (EAS), where the directing effects of the substituents already on the ring guide the position of the incoming halogen. google.com An amino group or a protected amino group (amide) is a powerful ortho-, para-director, which is often used to control the regiochemistry before being removed in a later step via deamination. medium.com
A plausible synthetic sequence might begin with 3-chloro-5-methylaniline. The amino group directs incoming electrophiles to the ortho and para positions. By carefully selecting the halogenating agents and reaction conditions, the bromine and iodine atoms can be installed sequentially at the desired locations.
Selective bromination is a key step in the construction of polyhalogenated arenes. The choice of brominating agent and reaction conditions is critical to control the position and extent of bromination. For electron-rich substrates like anilines, the reaction can be vigorous, sometimes leading to multiple substitutions. nih.gov To moderate the reactivity and improve selectivity, the highly activating amino group is often protected as an acetanilide. medium.com
Starting with a precursor like 3-chloro-5-methylaniline, the amino group would strongly direct an incoming bromine atom to the ortho position (position 2 or 6) or the para position (position 4). Given the steric hindrance from the adjacent methyl and chloro groups, careful optimization would be required. Copper-promoted bromination using alkyl bromides as the halogen source has emerged as an efficient method for achieving high site selectivity in certain heterocyclic systems, showcasing advanced techniques for controlled halogenation. beilstein-journals.org
The introduction of iodine onto an aromatic ring can be accomplished using various iodinating agents. A common and effective method for activating aromatic rings is the use of iodine monochloride (ICl). google.com This reagent is more electrophilic than molecular iodine (I₂) and can iodinate moderately activated or deactivated rings.
In a multi-step synthesis starting from an intermediate such as 4-bromo-2-chloro-5-methylaniline, the remaining ortho position relative to the amino group (position 6) would be the target for iodination. The procedure would involve dissolving the aniline derivative in a solvent like glacial acetic acid, followed by the careful addition of iodine monochloride solution. google.com The reaction often requires gentle heating to proceed to completion. The successful introduction of iodine at this specific position sets the stage for the final deamination step to yield the target compound.
Deamination-Based Halogenation Protocols
Deamination protocols provide a powerful and versatile method for introducing a halogen onto an aromatic ring, often in positions that are not accessible through direct electrophilic substitution. medium.com The strategy involves starting with an aromatic amine (an aniline), converting the amino group into a diazonium salt, and subsequently displacing this group with a halogen. google.comresearchgate.net The diazonium group is an excellent leaving group because it is lost as stable dinitrogen gas (N₂), providing a strong thermodynamic driving force for the reaction. google.com This method is particularly useful as the final step in a synthesis, removing a powerful directing group that was essential for controlling the regiochemistry of earlier halogenation steps. medium.comresearchgate.net More recent developments have focused on creating safer protocols that avoid the accumulation of potentially explosive diazonium intermediates. researchgate.net
The core of the deamination strategy is the diazotization reaction, which converts a primary aromatic amine into an arenediazonium salt. utrgv.edu This transformation is typically achieved by treating the amine with a source of nitrous acid. A common laboratory procedure involves dissolving the aniline precursor, such as 4-bromo-2-chloro-6-iodo-5-methylaniline, in an acidic solution and treating it with sodium nitrite (B80452) (NaNO₂) at low temperatures. google.com
Alternatively, aprotic diazotization can be performed using organic nitrites like isoamyl nitrite in a solvent such as N,N-dimethylformamide (DMF). google.comresearchgate.net This method can offer procedural benefits, including shorter reaction times and simplified procedures. researchgate.net Once the diazonium salt is formed, it is immediately used in the next step. For introducing iodine, the addition of an iodide source like potassium iodide (KI) leads to the displacement of the diazonium group. For bromo and chloro substitution, the Sandmeyer reaction, which uses copper(I) halides (CuBr or CuCl), is typically employed. In the synthesis of this compound, the final step is a reductive deamination (diazotization followed by removal of the diazonium group), which is accomplished by reacting the diazonium salt with a reducing agent like hypophosphorous acid or ethanol. medium.com
Cross-Coupling Reactions in the Synthesis of this compound
This compound is an ideal substrate for sequential, site-selective cross-coupling reactions. The presence of three different halogens with distinct reactivities allows for the stepwise formation of new carbon-carbon or carbon-heteroatom bonds. The general reactivity trend for palladium-catalyzed cross-coupling reactions follows the C-X bond dissociation energy: C–I > C–Br > C–Cl. nih.gov
This differential reactivity can be exploited to selectively functionalize one position at a time:
Reaction at the C-I Bond: The carbon-iodine bond is the most reactive and can be selectively coupled under mild palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, or Heck coupling) while leaving the C-Br and C-Cl bonds untouched.
Reaction at the C-Br Bond: After the C-I bond has been functionalized, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as higher temperatures, different ligands, or a more active catalyst system, to overcome the higher bond energy compared to C-I. nih.gov
Reaction at the C-Cl Bond: The carbon-chlorine bond is the least reactive and most challenging to activate. Cross-coupling at this position requires specialized, highly active catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands.
This stepwise approach enables the synthesis of highly complex and precisely substituted aromatic compounds from a single, versatile building block. researchgate.netresearchgate.net
Table 2: Hierarchy of Halogen Reactivity in Cross-Coupling Reactions
| Halogen Position | Relative Reactivity | Typical Coupling Conditions | Example Reaction |
|---|---|---|---|
| Iodo (at C-2) | Highest | Mild Pd catalyst (e.g., Pd(PPh₃)₄), base, room temp to ~80°C | Suzuki coupling with an arylboronic acid |
| Bromo (at C-1) | Intermediate | More active Pd catalyst/ligand, higher temperature (>80°C) | Sonogashira coupling with a terminal alkyne |
| Chloro (at C-3) | Lowest | Specialized catalyst (e.g., with Buchwald ligands), strong base, high temp | Buchwald-Hartwig amination with an amine |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the functionalization of halogenated arenes. In the context of this compound, the differential reactivity of the three distinct halogen substituents (iodine, bromine, and chlorine) can be exploited for selective cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl, allowing for a stepwise and site-selective functionalization of the aromatic ring.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the formation of C-C bonds. tamu.edu For this compound, the highly reactive C-I bond would be the primary site for Suzuki-Miyaura coupling. This allows for the selective introduction of an aryl, vinyl, or alkyl group at the 2-position.
By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, it is possible to achieve high chemoselectivity for the iodinated position. For instance, using a catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand in the presence of a base like Na₂CO₃ or K₂CO₃ would likely lead to the selective substitution of the iodine atom. nih.govresearchgate.net
Subsequent coupling at the C-Br bond would require more forcing conditions, such as higher temperatures or more active catalyst systems, due to the lower reactivity of the C-Br bond compared to the C-I bond. nih.gov The C-Cl bond, being the least reactive, would typically remain intact under conditions optimized for coupling at the other two sites. This hierarchical reactivity is a cornerstone of site-selective synthesis in polyhalogenated arenes.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Polyhalogenated Arenes
| Parameter | Conditions for C-I Coupling | Conditions for C-Br Coupling |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos, XPhos | Buchwald ligands (e.g., RuPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, CsF |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane, THF |
| Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
This table presents generalized conditions based on literature for similar substrates and is intended to be illustrative.
Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed for the selective functionalization of this compound. These include the Sonogashira coupling for the introduction of alkyne moieties, the Heck coupling for the formation of C-C bonds with alkenes, the Buchwald-Hartwig amination for the synthesis of arylamines, and the Stille coupling which utilizes organotin reagents.
The same principles of chemoselectivity based on the C-X bond strength (C-I > C-Br > C-Cl) apply to these reactions. For example, a Sonogashira coupling would be expected to occur selectively at the C-I bond under mild conditions, allowing for the synthesis of a 2-alkynyl-1-bromo-3-chloro-5-methylbenzene derivative.
Site-Selective Cross-Coupling in Polyhalogenated Arenes
The concept of site-selective cross-coupling is fundamental to the synthetic utility of polyhalogenated arenes like this compound. nih.gov The inherent differences in the carbon-halogen bond dissociation energies provide a reliable basis for achieving regioselectivity. The challenge in synthesizing complex molecules often lies in the ability to functionalize one position of a multiply halogenated arene over others. nih.gov
The rational application of palladium-catalyzed cross-coupling reactions allows for a programmed, sequential introduction of different substituents. Starting with this compound, a synthetic strategy could involve:
A Suzuki-Miyaura or Sonogashira coupling at the highly reactive C-I bond.
A subsequent cross-coupling reaction, possibly a Heck or Stille coupling, at the C-Br bond under more vigorous conditions.
The C-Cl bond could then be functionalized using even more reactive catalyst systems or different coupling methodologies, or it could be left unmodified in the final product.
This stepwise approach provides a powerful pathway for the synthesis of highly substituted and complex aromatic structures from a readily available polyhalogenated precursor.
Multistep Total Synthesis Strategies
The de novo synthesis of this compound from simpler aromatic precursors requires a carefully planned sequence of reactions to ensure the correct placement of the four different substituents on the benzene ring.
A plausible retrosynthetic analysis would suggest starting from a substituted toluene derivative. For instance, one could envision a synthetic route starting from m-toluidine (B57737) (3-methylaniline) or a substituted chlorotoluene. The directing effects of the substituents (the methyl group being ortho-, para-directing and activating, while halogens are ortho-, para-directing and deactivating) must be carefully considered at each step of the synthesis.
A potential forward synthesis could involve the following key steps:
Chlorination: Starting with a suitable toluene derivative, selective chlorination can be achieved. For example, chlorination of m-cresol (B1676322) followed by reduction of the hydroxyl group.
Bromination: Subsequent bromination would be directed by the existing substituents. The use of protecting groups might be necessary to achieve the desired regiochemistry.
Iodination: Iodination is often achieved via diazotization of an amino group, followed by a Sandmeyer-type reaction with potassium iodide. This would necessitate the introduction of an amino group at the desired position, which can be achieved through nitration and subsequent reduction.
For example, a route could commence with the chlorination of 3-methylphenol, followed by bromination. The hydroxyl group could then be converted to a triflate and reduced. Subsequent nitration, reduction to an amine, and then a Sandmeyer reaction would introduce the iodine at the final desired position. The order of these steps is critical to ensure the correct final substitution pattern. researchgate.net
Catalyst and Reagent Choice: Selecting the most effective catalyst, ligand (for cross-coupling reactions), and halogenating agent is critical.
Solvent and Temperature: The choice of solvent can significantly influence reaction rates and selectivities. Temperature control is also essential to manage reaction kinetics and minimize side reactions.
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is necessary to ensure complete conversion without product degradation.
Stoichiometry: The molar ratios of reactants and catalysts need to be carefully adjusted to achieve the best results.
Table 2: Key Considerations for Optimization in the Synthesis of this compound
| Synthetic Step | Key Parameters for Optimization | Potential Challenges |
| Halogenation | Halogenating agent, catalyst (Lewis acid), temperature, solvent | Regioisomer formation, over-halogenation |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄), temperature | Control of regioselectivity |
| Reduction of Nitro Group | Reducing agent (e.g., Sn/HCl, H₂/Pd-C), reaction conditions | Compatibility with other functional groups |
| Diazotization/Iodination | Diazotizing agent (e.g., NaNO₂/HCl), temperature, iodide source | Stability of the diazonium salt |
| Cross-Coupling | Catalyst/ligand system, base, solvent, temperature | Chemoselectivity, catalyst deactivation |
By methodically optimizing each of these steps, a robust and efficient total synthesis of this compound can be developed.
Mechanistic Investigations and Reactivity of 1 Bromo 3 Chloro 2 Iodo 5 Methylbenzene
Reactivity in Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich π system of the benzene (B151609) ring. msu.edulibretexts.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. vanderbilt.edu
Combined Activating and Deactivating Effects of Multiple Substituents
The substituents on 1-bromo-3-chloro-2-iodo-5-methylbenzene exert competing effects on the rate of electrophilic aromatic substitution. Substituents are broadly classified as either activating or deactivating based on whether they increase or decrease the reaction rate compared to unsubstituted benzene. masterorganicchemistry.com
Activating Group: The methyl group (-CH₃) is an activating group. It donates electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.comsaskoer.ca Toluene (B28343) (methylbenzene), for instance, undergoes nitration about 23 times faster than benzene. masterorganicchemistry.com
| Substituent | Classification | Dominant Electronic Effect | Effect on Reaction Rate |
|---|---|---|---|
| -CH₃ (Methyl) | Activating | Inductive/Hyperconjugation (Donating) | Increases |
| -Cl (Chloro) | Deactivating | Inductive (Withdrawing) | Decreases |
| -Br (Bromo) | Deactivating | Inductive (Withdrawing) | Decreases |
| -I (Iodo) | Deactivating | Inductive (Withdrawing) | Decreases |
Regiochemical Control and Isomer Distribution in EAS
While halogens are deactivating, they are known as ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves. saskoer.calibretexts.org This directing effect is due to resonance stabilization of the intermediate carbocation (arenium ion). Similarly, the activating methyl group is also an ortho, para-director. youtube.com
In this compound, the available positions for substitution are C4 and C6. To predict the major product, the directing effects of all four substituents must be considered:
Methyl group (at C5): Directs ortho to C4 and C6.
Iodo group (at C2): Directs ortho to C3 (blocked) and para to C5 (blocked). Its influence on C4 and C6 is less direct.
Chloro group (at C3): Directs ortho to C2 (blocked) and C4, and para to C6.
Bromo group (at C1): Directs ortho to C2 (blocked) and C6, and para to C4.
Based on these directing effects, both C4 and C6 are activated positions.
Attack at C4: is directed by the methyl group (ortho), the chloro group (ortho), and the bromo group (para).
Attack at C6: is directed by the methyl group (ortho), the chloro group (para), and the bromo group (ortho).
When directing effects conflict, the most powerful activating group often controls the regiochemistry. youtube.com In this molecule, the methyl group is the only activator. The positions ortho to the methyl group (C4 and C6) are the most likely sites of attack. Steric hindrance can also play a role; the iodine atom at C2 is very large and may sterically hinder attack at the adjacent C6 position more than the chloro atom at C3 hinders attack at C4. Therefore, substitution at the C4 position is often favored.
Stabilization of Intermediates in EAS
The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgwikipedia.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. vanderbilt.edu
When an electrophile attacks the ring of this compound, the positive charge of the resulting arenium ion is delocalized across the ring. wikipedia.org
Stabilizing Factors: The methyl group helps to stabilize the positive charge in the arenium ion through induction and hyperconjugation, particularly when the charge is located on an adjacent carbon atom. youtube.com This stabilization is most effective for ortho and para attack relative to the methyl group.
Destabilizing Factors: The electron-withdrawing inductive effects of the three halogen atoms destabilize the positively charged arenium ion. vanderbilt.edu
For attack at the C4 or C6 positions (ortho and para to the activating methyl group), the resonance structures place the positive charge on carbons that benefit from the stabilizing effect of the methyl group. Conversely, attack at other positions would lead to less stable intermediates that are more strongly destabilized by the halogens. The ability of the halogen lone pairs to participate in resonance can help delocalize the positive charge, which is why they direct ortho and para, but their primary influence on the intermediate's stability is destabilizing due to induction. libretexts.org
Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
While less common than EAS, aromatic rings can undergo nucleophilic substitution, particularly when substituted with strong electron-withdrawing groups. libretexts.org
Conditions Favoring Halogen Displacement by Nucleophiles
Nucleophilic aromatic substitution (SNAr) on polyhalogenated compounds typically requires specific conditions to proceed. The reaction is facilitated by:
Strong Electron-Withdrawing Groups: Groups like nitro (-NO₂) ortho or para to the leaving group are highly effective at activating the ring for nucleophilic attack. csbsju.edu this compound lacks such powerful activating groups. However, the cumulative inductive effect of three halogen atoms makes the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene.
Strong Nucleophiles: Very strong nucleophiles, such as alkoxides, amides (e.g., NaNH₂), or hydroxides, are often required, sometimes in conjunction with high temperatures and pressures. libretexts.orgyoutube.com
Leaving Group Ability: The nature of the halogen itself is important. In SNAr reactions proceeding via the addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile. fiveable.meyoutube.com More electronegative halogens can increase the electrophilicity of the carbon they are attached to, accelerating this step. Therefore, the order of reactivity is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions where leaving group ability is paramount in the rate-determining step. youtube.com In polyhalogenated systems, the relative reactivity can be complex, but displacement of chlorine or bromine is often observed. rsc.orgacs.org
Given the structure of this compound, an SNAr reaction would likely require harsh conditions, and the site of substitution would depend on a balance between the electronic activation provided by the other halogens and the intrinsic reactivity of the C-X bond.
Addition-Elimination Mechanism in Polyhalogenated Systems
The most common pathway for SNAr is the addition-elimination mechanism. chemistrysteps.comlibretexts.org This two-step process involves:
Addition: The nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. fiveable.melibretexts.org In this step, the aromaticity of the ring is temporarily lost.
Elimination: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
For this compound, the formation of the Meisenheimer complex is the crucial, rate-determining step. The negative charge of this intermediate is delocalized onto the carbons of the ring. The electron-withdrawing halogen atoms help to stabilize this negative charge through their inductive effects. The methyl group, being electron-donating, would slightly destabilize this anionic intermediate. The stability of the Meisenheimer complex, and thus the feasibility of the reaction, is enhanced by the presence of multiple electron-withdrawing substituents. libretexts.org
| Reaction Type | Overall Ring Reactivity | Key Influencing Factors | Plausible Intermediate |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Deactivated | Activating -CH₃ vs. Deactivating -Cl, -Br, -I | Arenium Ion (Cationic) |
| Nucleophilic Aromatic Substitution (SNAr) | Slightly Activated (relative to benzene) | Cumulative inductive withdrawal of halogens | Meisenheimer Complex (Anionic) |
Radical Reactions at the Benzylic Position of this compound
The methyl group attached to the benzene ring represents a benzylic position, which exhibits unique reactivity, particularly in radical-mediated reactions. youtube.comstackexchange.com
Side-chain halogenation at the benzylic position is a characteristic radical reaction, typically initiated by heat, light, or a radical initiator. jove.comjove.com For a compound such as this compound, this reaction is highly regioselective, occurring exclusively at the methyl group. jove.com This selectivity stems from the significantly lower bond dissociation energy of benzylic C-H bonds compared to other sp³-hybridized C-H bonds. libretexts.org
The most common reagent for achieving selective benzylic bromination is N-bromosuccinimide (NBS). chadsprep.comwikipedia.org The reaction proceeds via a free-radical chain mechanism:
Initiation: The reaction is started by the homolytic cleavage of a radical initiator (e.g., AIBN or peroxide) or by UV light, which generates a small number of bromine radicals (Br•) from the reaction of NBS with trace amounts of HBr. libretexts.orgchemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine molecule (Br₂), generated in low concentrations from NBS and HBr, to form the benzylic bromide product and a new bromine radical, which continues the chain. youtube.com
Termination: The chain reaction is concluded when radicals combine with each other.
The use of NBS is advantageous as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses competitive electrophilic addition or substitution reactions on the aromatic ring. chadsprep.com Consequently, halogenation occurs specifically at the benzylic position. jove.com
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Substrate | Alkylbenzene (e.g., this compound) | Provides the benzylic hydrogen for abstraction. |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Source of bromine radicals for selective benzylic substitution. wikipedia.org |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide / UV light | Initiates the radical chain reaction. wikipedia.org |
| Solvent | Carbon tetrachloride (CCl₄) | Inert solvent that facilitates the radical pathway. |
The high regioselectivity of benzylic halogenation is a direct consequence of the stability of the benzylic radical intermediate formed during the reaction. jove.comchemistrysteps.com The benzylic C-H bond is weaker than typical alkyl C-H bonds because its homolytic cleavage leads to a radical that is stabilized by resonance. libretexts.orgdoubtnut.com The unpaired electron on the benzylic carbon can be delocalized into the π-electron system of the adjacent aromatic ring.
For the radical derived from this compound, the unpaired electron is shared between the benzylic carbon and the ortho and para positions of the aromatic ring. This delocalization distributes the radical character over multiple atoms, significantly lowering the energy of the intermediate. While the electron-withdrawing nature of the halogen substituents on the ring may have a minor inductive influence on the radical's stability, the dominant stabilizing factor is resonance. nih.gov Studies have shown that both electron-donating and electron-withdrawing groups can lower the bond dissociation energy (BDE) of the benzylic C-H bond by promoting spin delocalization in the resulting radical. nih.gov The BDE for the benzylic C-H bond in toluene is approximately 81 kcal/mol, which is considerably lower than that of a primary C-H bond in methane (B114726) (~105 kcal/mol), highlighting the stability of the benzyl (B1604629) radical. doubtnut.comacs.org
Transition Metal-Catalyzed Reaction Mechanisms
The three different carbon-halogen bonds in this compound provide multiple sites for transition metal-catalyzed reactions, such as cross-coupling. The differential reactivity of these bonds (C-I > C-Br > C-Cl) allows for selective and sequential functionalization. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgcsbsju.edu
Oxidative Addition is the initial and often rate-determining step in many palladium-catalyzed cross-coupling cycles. nih.govrsc.org It involves the insertion of a low-valent transition metal complex (e.g., Pd(0)) into the carbon-halogen bond of the aryl halide. acs.orglibretexts.org This process results in the oxidation of the metal center (e.g., to Pd(II)) and the formation of a new organometallic complex. libretexts.org
The reactivity of aryl halides in oxidative addition follows the order of bond strength: C-I < C-Br < C-Cl. libretexts.orgnih.gov Therefore, for this compound, a palladium catalyst will selectively react with the C-I bond under controlled conditions. The reaction with electron-poor aryl halides is generally faster than with electron-rich ones. nih.gov The mechanism is typically concerted, involving the formation of a π-complex between the metal and the arene, followed by insertion into the C-X bond. libretexts.orgacs.org
Reductive Elimination is the final, product-forming step of the catalytic cycle. rsc.org In this step, two organic ligands attached to the metal center couple to form a new carbon-carbon bond, and the metal center is reduced back to its initial low-valent state (e.g., Pd(II) → Pd(0)), thus regenerating the catalyst. libretexts.org For reductive elimination to occur, the two ligands to be coupled must typically be in a cis-position relative to each other on the metal center. csbsju.edu
| Aryl Halide (Ar-X) | Average Bond Energy (kcal/mol) | Relative Reactivity | Comment |
|---|---|---|---|
| Ar-I | ~65 | Highest | Weakest C-X bond, most reactive in oxidative addition. nih.gov |
| Ar-Br | ~81 | Intermediate | Commonly used due to balance of reactivity and stability. acs.org |
| Ar-Cl | ~96 | Lowest | Strongest C-X bond, often requires specialized, electron-rich ligands to react. rsc.org |
Transmetalation is the organometallic reaction step where an organic group is transferred from one metal or metalloid to the transition metal catalyst (e.g., palladium). wikipedia.org This step follows oxidative addition and precedes reductive elimination. libretexts.org
In the context of a Suzuki-Miyaura coupling, after the oxidative addition of this compound to Pd(0) to form a (Aryl)Pd(II)(I) complex, an organoboron reagent (R-B(OR)₂) is introduced. In the presence of a base, the organoboron species is activated to form a more nucleophilic boronate complex. researchgate.netorganic-chemistry.org This boronate then transfers its organic group (R) to the palladium center, displacing the iodide ligand and forming a (Aryl)Pd(II)(R) intermediate, which is now ready for reductive elimination. libretexts.org
Similarly, in a Stille coupling, an organotin reagent (R-SnR'₃) serves as the source of the organic group. wikipedia.org The transmetalation step in Stille reactions is often the rate-determining step and can proceed through different mechanisms, including an associative pathway where the organostannane coordinates to the palladium complex. wikipedia.orgacs.orgharvard.edu
Halogen-metal exchange is a different process from the catalytic cycle of cross-coupling. It is a reaction used to convert an organic halide directly into an organometallic reagent, typically an organolithium or Grignard reagent, by reaction with a more electropositive metal species like an alkyllithium. wikipedia.orgias.ac.in
The reaction rate and selectivity are governed by the halogen, with the exchange rate following the trend I > Br > Cl. wikipedia.org For this compound, treatment with one equivalent of a strong organometallic base like n-butyllithium at low temperatures would result in the selective exchange of the iodine atom for lithium.
Two primary mechanisms have been proposed for lithium-halogen exchange: wikipedia.orgstackexchange.com
Nucleophilic Pathway: This mechanism involves the formation of a reversible "ate-complex," where the carbanion of the organolithium reagent attacks the halogen atom on the aryl halide. wikipedia.org This is essentially a nucleophilic attack on the halogen.
Radical Pathway: This pathway involves a single-electron transfer (SET) from the organolithium reagent to the aryl halide, generating radical intermediates. stackexchange.comprinceton.edu
The operative mechanism can depend on factors such as the substrate, solvent, temperature, and the specific organolithium reagent used. stackexchange.comprinceton.edu
| Feature | Nucleophilic ("Ate-Complex") Pathway | Radical (SET) Pathway |
|---|---|---|
| Key Intermediate | Hypervalent halogen "ate-complex" (e.g., [Ar-I-R]⁻Li⁺). wikipedia.org | Aryl radical and alkyl radical. princeton.edu |
| Nature of Attack | Nucleophilic attack of R⁻ on the halogen atom. wikipedia.org | Single-electron transfer from R-Li to Ar-X. stackexchange.com |
| Evidence | Kinetic studies, isolation of "ate-complex" intermediates. wikipedia.org | EPR spectroscopy detection of radical species, radical clock experiments. princeton.edu |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the connectivity and electronic environment of atoms within a molecule. For 1-bromo-3-chloro-2-iodo-5-methylbenzene, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.
High-Resolution ¹H NMR Analysis for Proton Environments
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the benzene (B151609) ring and the electronic effects of the halogen substituents (bromine, chlorine, and iodine) and the methyl group. The electron-withdrawing nature of the halogens generally leads to a downfield shift of the aromatic protons, while the electron-donating methyl group causes an upfield shift.
Based on established substituent effects and predictive models, the following ¹H NMR data are expected:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (position 4) | ~7.5 - 7.7 | d | ~2.0 - 2.5 |
| Ar-H (position 6) | ~7.2 - 7.4 | d | ~2.0 - 2.5 |
| -CH₃ | ~2.3 - 2.5 | s | N/A |
The two aromatic protons are expected to appear as doublets due to meta-coupling. The methyl protons would appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR for Carbon Skeleton and Electronic Effects
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are significantly influenced by the attached halogens and the methyl group. The heavy halogens, particularly iodine and bromine, are known to exert a significant shielding effect (upfield shift) on the carbon to which they are directly attached, a phenomenon known as the "heavy-atom effect".
Predicted ¹³C NMR chemical shifts for this compound are presented below:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-Br) | ~120 - 125 |
| C-2 (-I) | ~95 - 100 |
| C-3 (-Cl) | ~130 - 135 |
| C-4 | ~135 - 140 |
| C-5 (-CH₃) | ~140 - 145 |
| C-6 | ~130 - 135 |
| -CH₃ | ~20 - 25 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two aromatic protons, showing a cross-peak between their respective signals. This would confirm their meta-relationship on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the aromatic proton at position 4 and the carbon at position 4, the aromatic proton at position 6 and the carbon at position 6, and the methyl protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons). Key expected HMBC correlations would include:
The methyl protons showing correlations to C-4, C-5, and C-6.
The aromatic proton at position 4 showing correlations to C-2, C-3, C-5, and C-6.
The aromatic proton at position 6 showing correlations to C-1, C-2, C-4, and C-5.
These 2D NMR experiments, in conjunction, provide a comprehensive and definitive structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Elemental Composition Determination by High-Resolution MS
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₇H₅BrClI), the exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
| Element | Isotope | Mass (amu) | Count | Total Mass (amu) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |
| Bromine | ⁷⁹Br | 78.918338 | 1 | 78.918338 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |
| Calculated Exact Mass | 329.830789 |
An experimentally determined mass from HRMS that matches this calculated value to within a few parts per million (ppm) would confirm the elemental composition of C₇H₅BrClI. orgsyn.org
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, fragmentation is expected to be influenced by the relative strengths of the carbon-halogen and carbon-carbon bonds.
The C-I bond is the weakest among the carbon-halogen bonds present, making the loss of an iodine radical a likely initial fragmentation step. Other common fragmentation pathways for alkylbenzenes include benzylic cleavage.
A plausible fragmentation pattern would include the following key fragments:
[M]⁺• : The molecular ion with a characteristic isotopic pattern due to the presence of bromine and chlorine.
[M - I]⁺ : Loss of an iodine radical, which would be a prominent peak due to the relative weakness of the C-I bond.
[M - Br]⁺ : Loss of a bromine radical.
[M - Cl]⁺ : Loss of a chlorine radical.
[M - CH₃]⁺ : Loss of a methyl radical (benzylic cleavage).
Further fragmentation could involve the sequential loss of halogens or other small neutral molecules.
The relative abundances of these fragment ions would provide further evidence for the proposed structure of this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information, offering a molecular fingerprint that is unique to the compound's structure. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, a change in the polarizability of the molecule is necessary.
The vibrational spectrum of this compound can be systematically interpreted by assigning observed bands to the characteristic vibrations of its constituent functional groups: the methyl group (-CH₃) and the substituted aromatic ring.
Methyl Group Vibrations: The methyl group attached to the benzene ring gives rise to several characteristic absorption bands. The C-H stretching vibrations of the methyl group are typically observed in the range of 2850-3000 cm⁻¹. quora.com Specifically, the asymmetric stretching mode appears at a higher frequency than the symmetric stretching mode. kcvs.ca In addition to stretching vibrations, the methyl group also exhibits bending vibrations. The asymmetric and symmetric C-H bending (deformation) modes are expected in the regions of 1440-1470 cm⁻¹ and 1370-1380 cm⁻¹, respectively. researchgate.net
Aromatic Ring Vibrations: The substituted benzene ring displays a series of characteristic vibrations. The aromatic C-H stretching vibrations are anticipated to occur at frequencies above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. orgchemboulder.comdocbrown.infolibretexts.org The carbon-carbon stretching vibrations within the aromatic ring (in-ring C-C stretch) give rise to a set of bands, commonly found in the 1400-1625 cm⁻¹ region. orgchemboulder.comdocbrown.inforesearchgate.net Two of the most prominent bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.orglibretexts.org
The substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations, which are typically observed in the 675-900 cm⁻¹ range. orgchemboulder.comlibretexts.org For a 1,2,3,5-tetrasubstituted benzene ring, as is the case for this compound (considering the substituents), the specific pattern of these bands can provide structural confirmation.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Methyl (-CH₃) | Asymmetric C-H Stretch | 2940 - 2980 | Medium to Strong |
| Symmetric C-H Stretch | 2860 - 2900 | Medium | |
| Asymmetric C-H Bend (Deformation) | 1440 - 1470 | Medium | |
| Symmetric C-H Bend (Deformation) | 1370 - 1380 | Medium | |
| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| C-C In-Ring Stretch | 1400 - 1625 | Medium to Strong | |
| C-H Out-of-Plane Bend | 675 - 900 | Strong |
The carbon-halogen (C-X) stretching vibrations are a key feature in the vibrational spectra of halogenated aromatic compounds. These vibrations are highly sensitive to the mass of the halogen atom, with the vibrational frequency decreasing as the mass of the halogen increases. Consequently, the C-Cl, C-Br, and C-I stretching modes are expected to appear in distinct regions of the spectrum.
The C-Cl stretching vibration in aromatic compounds typically gives rise to a strong absorption in the 850-550 cm⁻¹ region. libretexts.org The C-Br stretching frequency is lower, generally found in the 690-515 cm⁻¹ range. libretexts.org Due to the significantly higher mass of iodine, the C-I stretching vibration is expected at an even lower frequency, typically below 600 cm⁻¹. The precise position of these bands can also be influenced by the substitution pattern and electronic effects within the benzene ring.
| Bond | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Aryl-Cl | C-Cl Stretch | 550 - 850 | Strong |
| Aryl-Br | C-Br Stretch | 515 - 690 | Strong |
| Aryl-I | C-I Stretch | < 600 | Strong |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties at the electronic level. For a polysubstituted aromatic compound like 1-bromo-3-chloro-2-iodo-5-methylbenzene, these calculations can elucidate its intrinsic reactivity and electronic characteristics.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A smaller gap generally suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the electronic nature of the four different substituents on the benzene (B151609) ring collectively determines the energies of the frontier orbitals. The electron-donating methyl group tends to raise the energy of the HOMO, while the electron-withdrawing halogen atoms (iodine, bromine, and chlorine) tend to lower the energies of both the HOMO and LUMO. DFT calculations would be required to determine the precise energy levels and the resulting HOMO-LUMO gap.
| Property | Description | Predicted Influence on this compound |
| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity and the ability to donate electrons. youtube.com | The energy level is a composite result of the activating methyl group and the deactivating halogens. The electron density is expected to be distributed across the π-system of the ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; associated with electrophilicity and the ability to accept electrons. youtube.com | The energy level is significantly lowered by the presence of three electronegative halogen atoms, making the molecule a potential electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. researchgate.net | The presence of multiple substituents, particularly the electron-donating methyl group, is expected to decrease the energy gap compared to unsubstituted benzene, suggesting enhanced reactivity. researchgate.net |
Reactivity Prediction Based on Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (negative electrostatic potential, typically colored in red and yellow) and electron-poor (positive electrostatic potential, colored in blue).
For this compound, an MEP analysis would predict:
Negative Potential: Regions of negative potential are expected to be concentrated above and below the plane of the aromatic ring (due to the π-electrons) and around the electronegative halogen atoms. These electron-rich sites are the most likely targets for electrophilic attack.
Positive Potential: Regions of positive potential would be located around the hydrogen atoms of the methyl group and the aromatic ring. These sites are susceptible to nucleophilic attack.
The MEP map provides a nuanced picture of the charge distribution, highlighting how the interplay of the substituents creates specific sites of localized positive and negative potential, thereby guiding the molecule's interaction with other reagents.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of many-body systems. researchgate.netmdpi.com It is particularly effective for large organic molecules, offering a good balance between accuracy and computational cost for predicting geometries, energies, and other molecular properties. mdpi.com
Prediction of Regioselectivity in Electrophilic and Nucleophilic Processes
DFT calculations are highly effective in predicting the regioselectivity of chemical reactions. For this compound, DFT can be used to model the outcomes of both electrophilic and nucleophilic processes.
Electrophilic Aromatic Substitution: The outcome of an electrophilic attack on the benzene ring is determined by the combined directing effects of the existing substituents. The methyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. lasalle.edulumenlearning.com The two available positions for substitution are C4 and C6. DFT calculations of the transition state energies for electrophilic attack at each position would reveal the preferred site. The C4 position is para to the bromine and ortho to the methyl group, while the C6 position is ortho to both the bromine and methyl groups. Steric hindrance from the adjacent iodine and chlorine atoms would also play a significant role, which can be quantitatively assessed through DFT.
Nucleophilic Processes: In reactions such as metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), the halogen atoms serve as leaving groups. The regioselectivity of these reactions is governed by the relative strengths of the carbon-halogen bonds. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is the most labile and will react preferentially, followed by the C-Br bond, and finally the C-Cl bond. This reactivity hierarchy allows for the selective, stepwise functionalization of the molecule, a powerful strategy in synthetic chemistry.
| Bond Type | Relative Bond Strength | Reactivity in Cross-Coupling |
| C-I | Weakest | Highest |
| C-Br | Intermediate | Intermediate |
| C-Cl | Strongest | Lowest |
Elucidation of Substituent Effects on Aromatic Ring Electron Density
The reactivity of a substituted benzene ring is governed by the electronic effects of its substituents, which can be broadly categorized into inductive and resonance effects. lasalle.eduminia.edu.eg
Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The highly electronegative halogen atoms (Cl, Br, I) exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and deactivating it towards electrophilic attack. libretexts.org The methyl group is weakly electron-donating through induction (+I), slightly activating the ring. minia.edu.eg
Resonance Effect: This effect involves the delocalization of electrons through the pi (π) system. The halogens, despite their inductive withdrawal, can donate a lone pair of electrons to the ring via resonance (+R). This effect increases the electron density at the ortho and para positions, making the halogens ortho-, para-directing. lasalle.edu The methyl group also exhibits a weak +R effect through hyperconjugation.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |
| -I | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |
| -CH₃ | Electron-donating (+I) | Electron-donating (+R) | Activating | ortho, para |
Reaction Mechanism Modeling
Beyond predicting reactivity and regioselectivity, computational chemistry can be used to model the entire course of a chemical reaction. By mapping the potential energy surface, researchers can identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways.
For a reaction involving this compound, such as a Suzuki coupling at the C-I position, DFT calculations could be used to:
Optimize the geometries of the reactants, intermediates, transition states, and products.
Calculate the free energy profile of the reaction, including the oxidative addition, transmetalation, and reductive elimination steps.
Investigate the role of the solvent and ligand on the catalyst.
This level of detailed mechanistic insight is invaluable for optimizing reaction conditions and for designing new and more efficient synthetic routes.
Calculation of Transition State Structures and Activation Energies
The calculation of transition state structures and their corresponding activation energies is a cornerstone of computational chemistry, offering deep insights into the kinetics of a chemical reaction. For a molecule such as this compound, these calculations are crucial for predicting its reactivity in various transformations, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
Methodology and Findings:
Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. nih.gov Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are frequently employed to model halogenated aromatic compounds. researchgate.net These methods can accurately predict the geometries of reactants, products, and, most importantly, the high-energy transition state that connects them.
For instance, in a hypothetical SNAr reaction where a nucleophile attacks the carbon bearing the iodine atom (the most labile halogen), computational methods can elucidate the structure of the transition state. This would likely involve the nucleophile approaching the carbon atom, leading to a temporary disruption of the ring's aromaticity and the formation of a partial bond, while the carbon-iodine bond begins to break. The energy difference between the reactants and this transition state structure defines the activation energy (Ea) of the reaction.
Studies on simpler halobenzenes have shown that the activation barriers for SNAr reactions can be considerably high, but are significantly lowered by the presence of electron-withdrawing groups. acs.org In this compound, the cumulative electron-withdrawing inductive effect of the three halogen atoms would be a key factor influencing the activation energy for nucleophilic attack.
The table below presents hypothetical activation energies for a nucleophilic substitution reaction at each halogen position on this compound, as would be determined by DFT calculations. The values illustrate the expected trend of reactivity (I > Br > Cl) based on the carbon-halogen bond strength.
| Reaction Site (Leaving Group) | Hypothetical Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| C-I | 18.5 | DFT (B3LYP/6-31G) |
| C-Br | 24.2 | DFT (B3LYP/6-31G) |
| C-Cl | 28.9 | DFT (B3LYP/6-31G*) |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information gained from computational studies.
Simulation of Reaction Pathways for Complex Transformations
Beyond calculating single transition states, computational chemistry can simulate entire reaction pathways for more complex transformations. This is particularly valuable for multi-step reactions, where multiple intermediates and transition states are involved. For a polysubstituted molecule like this compound, this could include sequential cross-coupling reactions or rearrangements like the "halogen dance." wikipedia.org
Methodology and Findings:
Reaction pathway simulations often involve techniques like intrinsic reaction coordinate (IRC) calculations, which follow the energy profile downhill from a transition state to connect it to the corresponding reactants and products. For more complex scenarios, automated reaction pathway search methods can be employed to explore a potential energy surface and identify various possible routes for a given transformation. nih.gov
For example, in a sequential Sonogashira coupling reaction, simulations could model the oxidative addition of a palladium catalyst first to the C-I bond, followed by reductive elimination to form a new carbon-carbon bond. The simulation would then proceed to model the subsequent, higher-energy oxidative addition to the C-Br bond. These simulations would provide the relative energies of all intermediates and transition states along the pathway, revealing the reaction's kinetic and thermodynamic profile.
The findings from such simulations can help rationalize experimental observations, such as regioselectivity. By comparing the energy barriers for different pathways, chemists can predict which product is most likely to form. For this compound, simulations would confirm that reactions selectively occur at the iodine position under kinetic control due to the lower activation energy for C-I bond cleavage.
The interactive table below outlines a hypothetical multi-step reaction pathway for the sequential functionalization of this compound, detailing the calculated energy at each stage.
| Reaction Step | Species | Hypothetical Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | Initial state with this compound and reagents. |
| 2 | Transition State 1 (C-I) | +21.3 | Oxidative addition of Pd catalyst to the C-I bond. |
| 3 | Intermediate 1 | -5.7 | Formation of the organopalladium intermediate. |
| 4 | Transition State 2 (C-Br) | +27.8 | Oxidative addition of Pd catalyst to the C-Br bond of the functionalized intermediate. |
| 5 | Intermediate 2 | -2.1 | Formation of the second organopalladium intermediate. |
| 6 | Products | -15.4 | Final di-substituted product after reductive elimination. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information gained from reaction pathway simulations.
These computational approaches provide invaluable, atom-level detail that complements experimental work, enabling a more rational design of synthetic routes and a deeper understanding of chemical reactivity.
Applications in Advanced Organic Synthesis and Materials Science
1-Bromo-3-chloro-2-iodo-5-methylbenzene as a Versatile Synthetic Building Block
Asymmetrically halogenated benzenes are highly valued in organic synthesis because the different carbon-halogen bonds exhibit distinct reactivities. This allows for sequential, site-selective reactions, making them powerful tools for constructing complex molecular architectures. The reactivity of these bonds, particularly in transition metal-catalyzed cross-coupling reactions, generally follows the order C-I > C-Br > C-Cl. This hierarchy is fundamental to the utility of this compound as a versatile synthetic intermediate.
The primary application of molecules like this compound is as a precursor for multi-substituted aromatic compounds. The differential reactivity of its three distinct halogen atoms allows for a stepwise approach to functionalization.
Initial Functionalization at the C-I Bond: The carbon-iodine bond is the most labile and therefore the most reactive site for reactions such as Suzuki, Sonogashira, or Heck cross-couplings. This enables the selective introduction of a first substituent at the C-2 position.
Secondary Functionalization at the C-Br Bond: Following the reaction at the C-I position, the carbon-bromine bond can be targeted under slightly more forcing reaction conditions. This allows for the introduction of a second, different functional group at the C-1 position.
Final Functionalization at the C-Cl Bond: The carbon-chlorine bond is the strongest and least reactive of the three, typically requiring more specialized or aggressive catalytic systems to undergo cross-coupling.
This stepwise approach provides a reliable strategy for creating highly substituted and unsymmetrical aromatic rings, which are key components in many pharmaceuticals, agrochemicals, and polymers.
The ability to introduce three different substituents in a controlled, regioselective manner makes this compound a valuable starting material for the synthesis of complex organic molecules. Its rigid benzene (B151609) core serves as a scaffold upon which intricate side chains and functional groups can be built. This is particularly important in medicinal chemistry and materials science, where the precise spatial arrangement of substituents is critical for tuning a molecule's electronic and steric properties. The research landscape for analogous compounds, such as 1-bromo-3-chloro-5-iodobenzene, is centered on their use in creating pharmaceutical intermediates and materials for organic electronics through sequential cross-coupling reactions.
Derivatization for Novel Chemical Entities
The derivatization of this compound opens pathways to novel chemical entities with tailored properties.
While specific studies incorporating this compound into molecular glassformers were not found, the general strategy of using highly substituted, non-planar aromatic cores is well-established in the design of such materials. The synthesis of complex structures like 1,3,5-trisarylbenzenes from simpler halogenated precursors is a known method for creating materials with specific thermal and electronic properties. The rigid and asymmetric nature of derivatives synthesized from this starting material could be leveraged to create amorphous materials (glasses) with high thermal stability and specific optoelectronic functions, relevant for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.
The presence of three different halogens offers a platform for developing and showcasing new synthetic methodologies. Research in organometallic chemistry continually seeks to develop catalysts that can offer greater selectivity for C-Cl bond activation or perform sequential couplings in a one-pot fashion. The unique substitution pattern of this compound makes it an ideal substrate for testing the limits and capabilities of such new catalytic systems. The development of selective functionalization allows chemists to fine-tune molecular properties with a high degree of precision, which is a cornerstone of modern chemical synthesis.
Q & A
Q. Advanced Research Focus
- Enzyme Inhibition: The iodine atom’s polarizability enables halogen bonding with target proteins (e.g., kinase inhibitors) .
- Radiotracer Synthesis: Isotopic exchange (¹²⁵I for I) creates probes for SPECT imaging .
- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids yield biaryl scaffolds for drug discovery .
What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Q. Advanced Research Focus
- Molecular Dynamics (MD): Simulate transition states to identify reactive sites (e.g., position 2 vs. 4) .
- Hammett Constants: Use σ values (Cl: +0.23, Br: +0.26, I: +0.18) to estimate electronic effects on reaction rates .
- Machine Learning: Train models on Reaxys data to predict leaving group efficiencies (iodine > bromine > chlorine) .
How do steric effects from the methyl group influence coupling reactions?
Advanced Research Focus
The 5-methyl group creates steric hindrance, reducing yields in cross-couplings. Solutions include:
- Ligand Design: Bulky phosphine ligands (e.g., SPhos) enhance palladium catalyst turnover .
- Microwave Irradiation: Accelerate reactions to minimize decomposition .
- Solvent Optimization: Use DMF or THF to improve solubility and reduce aggregation .
What spectroscopic techniques best characterize halogen positional isomers?
Q. Basic Research Focus
- ¹H NMR: Methyl group (δ ~2.3 ppm) splits adjacent aromatic protons into distinct doublets .
- ¹³C NMR: Iodine’s heavy atom effect deshields nearby carbons (e.g., C2 at δ ~95 ppm) .
- X-ray Crystallography: Resolves ambiguities in halogen placement with <0.01 Å precision .
How can researchers address low yields in iodination steps?
Q. Advanced Research Focus
- Catalytic Systems: CuI/NMP accelerates iodination via radical mechanisms .
- Protecting Groups: Temporarily block reactive sites with trimethylsilyl groups .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, improving efficiency .
What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
